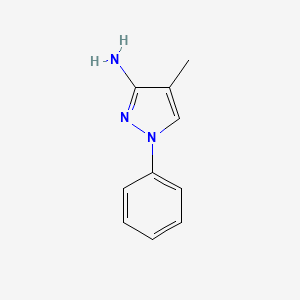

4-methyl-1-phenyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJMGEGMWDCHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66000-37-1 | |

| Record name | 4-methyl-1-phenyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties

Detailed experimental data for 4-methyl-1-phenyl-1H-pyrazol-3-amine are not extensively reported. However, its basic properties can be derived from its chemical structure, with some values predicted through computational models.

Structural Characterization and Spectroscopic Analysis in Research

Elucidation of Molecular Structure

The elucidation of the molecular structure of pyrazole (B372694) derivatives is most definitively achieved through single-crystal X-ray diffraction. While specific crystallographic data for 4-methyl-1-phenyl-1H-pyrazol-3-amine is not extensively detailed in publicly available literature, the structural characteristics can be inferred from studies on closely related compounds, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com

For such compounds, the pyrazole ring is expected to be essentially planar. The phenyl group attached to the N1 position is typically twisted out of the plane of the pyrazole ring. The dihedral angle between the phenyl and pyrazole ring planes is a key conformational parameter; in similar structures, this angle has been observed to be significant, for instance, around 60°. mdpi.com The bond lengths and angles within the pyrazole and phenyl rings are expected to fall within normal ranges for sp²-hybridized carbon and nitrogen atoms. The C-NH₂ bond at the C3 position would exhibit a length characteristic of a single bond with some double-bond character due to resonance with the pyrazole ring. These structural parameters are critical for understanding the molecule's electronic properties and intermolecular interactions in the solid state.

Spectroscopic Investigations for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and are routinely reported in its synthesis and characterization. mdpi.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. The expected NMR signals for this compound are highly characteristic.

¹H NMR: The proton NMR spectrum is predicted to show several distinct signals. The proton at the C5 position of the pyrazole ring would typically appear as a sharp singlet. The methyl protons at the C4 position would also produce a singlet. The five protons of the phenyl ring would generate a complex multiplet pattern in the aromatic region of the spectrum. The two protons of the primary amine group (-NH₂) are expected to appear as a broad singlet, a characteristic feature due to quadrupole broadening and potential chemical exchange with trace amounts of water.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, confirming the carbon skeleton. Distinct signals are expected for each carbon atom in the molecule, including the methyl carbon, the three unique carbons of the pyrazole ring, and the carbons of the phenyl group. The chemical shifts of the pyrazole ring carbons are particularly diagnostic for confirming the substitution pattern.

Expected ¹H and ¹³C NMR Chemical Shifts

| Assignment | Signal Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₃ (at C4) | Singlet | ~1.8-2.3 | ~10-15 |

| -NH₂ (at C3) | Broad Singlet | Variable, ~3.5-5.0 (exchangeable) | N/A |

| Pyrazole C5-H | Singlet | ~7.5-7.8 | N/A |

| Phenyl C-H | Multiplet | ~7.2-7.6 | N/A |

| Pyrazole C3 | N/A | N/A | ~150-155 |

| Pyrazole C4 | N/A | N/A | ~90-95 |

| Pyrazole C5 | N/A | N/A | ~135-140 |

| Phenyl C-ipso | N/A | N/A | ~138-142 |

| Phenyl C-ortho, C-meta, C-para | N/A | N/A | ~120-130 |

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the N-H bonds of the amine group and vibrations from the aromatic rings.

The primary amine group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. An N-H bending vibration (scissoring) is also expected around 1600-1650 cm⁻¹. The C-N stretching vibration would appear in the fingerprint region, typically between 1250 and 1335 cm⁻¹. Aromatic C-H stretching bands are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the pyrazole and phenyl rings would appear in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |

| C-H Stretch (aromatic) | Phenyl & Pyrazole Rings | 3000 - 3100 |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1600 - 1650 |

| C=C Stretch (aromatic) | Phenyl & Pyrazole Rings | 1450 - 1600 |

| C-N Stretch | Aryl-Amine | 1250 - 1335 |

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental formula of the compound. For this compound (C₁₀H₁₁N₃), the exact mass is 173.0953 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 173. Subsequent fragmentation would provide further structural information. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is commonly observed. Computational tools predict the m/z for various adducts, which are essential for confirming the identity of the compound in complex mixtures. uni.lu

Predicted Mass Spectrometry Adducts for C₁₀H₁₁N₃

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 173.09474 |

| [M+H]⁺ | 174.10257 |

| [M+Na]⁺ | 196.08451 |

| [M+K]⁺ | 212.05845 |

Tautomeric and Conformational Studies

Aminopyrazoles can exist in different tautomeric forms, which involves the migration of a proton. For this compound, the primary tautomeric equilibrium to consider is between the amino form and the imino form.

Experimental investigations into the tautomerism of 3-aminopyrazoles have been conducted on various substituted analogs using techniques like NMR and IR spectroscopy. nih.govresearchgate.net These studies generally conclude that the 3-amino tautomer is more stable and thus the predominant form, a finding supported by theoretical calculations. nih.govdntb.gov.ua

In solution-state NMR studies of related aminopyrazoles, a rapid interconversion between tautomeric forms can occur. researchgate.net This rapid proton exchange often prevents the observation of distinct signals for each tautomer, resulting instead in averaged or broadened signals for the protons and carbons involved in the tautomerization. researchgate.net Low-temperature NMR experiments can sometimes slow this exchange enough to resolve the individual species. In the solid state, X-ray crystallography can definitively identify which tautomer is present. For most 3-aminopyrazoles investigated, the amino form is the one observed in the crystal lattice. researchgate.net Therefore, it is overwhelmingly likely that this compound exists predominantly as the 3-amino tautomer as depicted.

Computational Approaches to Tautomeric Equilibrium

Theoretical investigations of pyrazole tautomerism, particularly for 3(5)-substituted derivatives, are frequently conducted using quantum chemical methods. nih.govresearchgate.net Density Functional Theory (DFT) is a commonly employed method for these types of studies, often utilizing various functionals and basis sets to achieve a balance between computational cost and accuracy. researchgate.netorientjchem.org

In the case of a substituted 3-aminopyrazole (B16455), such as this compound, at least two potential tautomeric forms would be of primary interest: the 3-amino form and the corresponding 3-imino tautomer. The investigation would typically involve the following steps:

Geometry Optimization: The molecular geometry of each potential tautomer is optimized to find its lowest energy conformation.

Energy Calculations: The electronic energies of the optimized structures are calculated. These energies are then used to determine the relative stabilities of the tautomers.

Thermodynamic Analysis: From the calculated energies, thermodynamic properties such as Gibbs free energy differences (ΔG) between the tautomers can be determined. These values are crucial for predicting the equilibrium constant (K_eq) of the tautomeric interconversion.

Solvent Effects: The influence of different solvents on the tautomeric equilibrium is often investigated using continuum solvent models, such as the Polarizable Continuum Model (PCM). semanticscholar.org These models simulate the effect of the solvent environment on the relative energies of the tautomers.

Studies on related 3(5)-aminopyrazoles have shown that the relative stability of tautomers is highly dependent on the nature and position of the substituents on the pyrazole ring. researchgate.net For instance, electron-donating or withdrawing groups can significantly influence the electron distribution within the heterocyclic system, thereby affecting the stability of one tautomer over another. nih.gov

While detailed research findings and data tables for the specific tautomeric equilibrium of this compound are not available in the provided search results, the general computational approaches outlined above are the standard for investigating such chemical phenomena.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes, including electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrazole derivatives, DFT calculations, often using the B3LYP/6-31G* level of theory, are employed to optimize molecular geometries and to understand electronic and charge transfer properties. jcsp.org.pk Such studies are crucial for explaining the electronic activity of these compounds. researchgate.net

The optimized molecular structure of similar pyrazole compounds has been determined using DFT methods, providing insights into their stability and conformation. jcsp.org.pktandfonline.com These calculations can also be used to predict vibrational spectra (FT-IR) and have shown good agreement with experimental data for related structures. tandfonline.comnih.gov By analyzing parameters like bond lengths and angles, researchers can gain a detailed understanding of the molecule's three-dimensional arrangement. nih.govnih.gov Furthermore, DFT is utilized to explore the tautomeric forms of pyrazole derivatives and the energy barriers associated with their interconversion. nih.gov The electronic properties derived from DFT, such as the distribution of electron density, are instrumental in predicting how the molecule will interact with biological targets. jcsp.org.pk

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. pearson.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov

For pyrazole derivatives, FMO analysis has been conducted to explain their charge transfer properties. jcsp.org.pk A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the electron delocalization characteristics of the molecule. jcsp.org.pk The distribution patterns of the HOMO and LUMO across the molecular structure indicate the likely sites for electrophilic and nucleophilic attack, respectively. jcsp.org.pk For instance, in related pyrazole compounds, the HOMO is often delocalized across phenyl and naphthyl moieties, while the LUMO may be localized on specific regions of the molecule, influencing its interaction with other chemical species. jcsp.org.pk

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking studies are instrumental in identifying potential biological targets for compounds like this compound by simulating their interaction with various proteins. Pyrazole derivatives have been investigated as potential inhibitors for a range of enzymes and receptors implicated in various diseases.

For example, pyrazole-containing compounds have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting their potential as anticancer agents. nih.govresearchgate.net Other studies have explored their activity against epidermal growth factor receptor (EGFR) kinase, which is another important target in cancer therapy. alrasheedcol.edu.iqnih.gov Additionally, pyrazole derivatives have been investigated as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, indicating their potential for the treatment of type 2 diabetes. chemmethod.com The anti-amoebic activity of related pyrazolo[3,4-d]pyrimidine compounds has also been demonstrated, with some showing better inhibitory action than the standard drug metronidazole. nih.gov

Once a potential biological target is identified, molecular docking can elucidate the specific binding mode of the ligand within the protein's active site. This involves identifying the key intermolecular interactions that stabilize the protein-ligand complex. These interactions are crucial for the ligand's affinity and specificity.

Common types of interactions observed in protein-ligand complexes include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. aalto.fi For instance, docking studies of pyrazole derivatives with their target proteins have revealed the formation of hydrogen bonds with specific amino acid residues in the active site. researchgate.net The presence of amino and phenyl groups in the pyrazole scaffold can facilitate these interactions. researchgate.net The planarity of the pyrazole and phenyl rings also allows for favorable pi-pi stacking interactions with aromatic residues in the binding pocket. Understanding these key interactions is fundamental for the rational design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govsemanticscholar.org QSAR models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for their biological effects. mdpi.com

For pyrazole derivatives, QSAR studies have been employed to correlate their physicochemical properties with their observed biological activities. researchgate.net These studies involve calculating a variety of molecular descriptors that encode information about the compounds' structural, electronic, and hydrophobic properties. chemmethod.com By applying statistical methods such as multiple linear regression (MLR) or more advanced machine learning techniques, a QSAR model can be developed. chemmethod.com

These models can help in understanding the mechanism of action of a series of compounds and guide the design of new derivatives with improved potency. nih.gov For example, a QSAR study on a series of pyrazole derivatives might reveal that the presence of a specific substituent at a particular position on the pyrazole ring is crucial for its activity. This information can then be used to synthesize new compounds with enhanced biological profiles.

Predictive Modeling for Biological Activity

Predictive modeling plays a crucial role in forecasting the biological activity of novel compounds. For derivatives of the pyrazole scaffold, a variety of computational models have been developed to predict their therapeutic potential against a range of biological targets. These models are typically built using datasets of known active and inactive compounds, from which machine learning algorithms can learn to identify the key molecular features that govern biological activity.

For instance, predictive models have been successfully applied to pyrazole derivatives to identify potential inhibitors of enzymes such as cyclooxygenase-2 (COX-2), a key target in inflammation. nih.gov Molecular modeling studies have revealed that pyrazole analogs can interact with the COX-2 active site through various mechanisms, including hydrogen bonding, π-π interactions, and cation-π interactions, which are critical for their anti-inflammatory effects. nih.gov While specific predictive models for this compound are not extensively documented in public literature, the general principles derived from studies on analogous pyrazole structures can be applied. The presence of the phenyl ring, the methyl group, and the amino group on the pyrazole core are all features that would be considered in such models to predict its potential interactions with various biological targets. Computational methods are instrumental in accelerating the drug discovery process by enabling the prediction of a compound's affinity for a target before its synthesis. nih.gov

The following table illustrates the types of biological activities that have been predicted or identified for various pyrazole derivatives using computational models.

| Predicted Biological Activity | Target/Mechanism | Reference |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition | nih.gov |

| Anticancer | Inhibition of various kinases | nih.gov |

| Antiviral | Inhibition of viral proteases | semanticscholar.org |

| Antimicrobial | Disruption of microbial cell processes | rsc.org |

| Antidiabetic | Inhibition of α-glucosidase and α-amylase | mdpi.com |

Topomer CoMFA and Other 3D-QSAR Methodologies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful computational tools used to correlate the 3D properties of molecules with their biological activities. nih.gov Among these, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used techniques. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are likely to influence biological activity. researchgate.net

Topomer CoMFA is a variation of the traditional CoMFA method that offers the advantage of being alignment-independent. researchgate.netimist.ma This is particularly useful when a reliable binding mode of the ligands to the target protein is not available. The method involves breaking down molecules into smaller fragments and generating a "topomer" for each, which represents its 3D shape and electrostatic properties. These topomers are then used to build a QSAR model.

For pyrazole derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for their activity as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR) kinase. nih.govresearchgate.net The contour maps generated from these studies can guide the rational design of new, more potent analogs. For this compound, a hypothetical 3D-QSAR study would involve aligning it with a set of structurally similar compounds with known biological activities. The resulting contour maps would indicate, for example, where bulky substituents might enhance activity (favorable steric contours) or where electronegative groups could be beneficial (favorable electrostatic contours).

The table below summarizes the key features and applications of different 3D-QSAR methodologies relevant to pyrazole derivatives.

| 3D-QSAR Methodology | Key Features | Application to Pyrazole Derivatives | Reference |

| CoMFA | Correlates steric and electrostatic fields with biological activity. | Understanding SAR of pyrazole-based enzyme inhibitors. | nih.govresearchgate.net |

| CoMSIA | In addition to steric and electrostatic fields, includes hydrophobic, hydrogen bond donor, and acceptor fields. | Providing a more detailed understanding of the structural requirements for activity. | nih.govresearchgate.net |

| Topomer CoMFA | Alignment-independent 3D-QSAR method. | Useful for generating predictive models when the binding mode is unknown. | researchgate.netimist.ma |

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a computational chemistry strategy used to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. h1.coacs.orgnih.gov This technique is particularly valuable for discovering new intellectual property and for overcoming issues with existing scaffolds, such as poor pharmacokinetic properties or toxicity. The pyrazole scaffold is a versatile and privileged structure in medicinal chemistry, frequently serving as a starting point for scaffold hopping endeavors. nih.gov

For a molecule like this compound, a scaffold hopping approach could be employed to identify alternative core structures that maintain the key pharmacophoric features required for biological activity. This might involve replacing the pyrazole ring with other five-membered heterocycles like imidazole (B134444) or triazole, or even with non-aromatic ring systems. nih.gov The goal is to preserve the spatial arrangement of the essential functional groups—in this case, the phenyl ring, the methyl group, and the amino group—while exploring new chemical space.

Lead optimization is the process of refining the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov For pyrazole-based compounds, lead optimization strategies often involve systematic modifications of the substituents on the pyrazole ring and the attached phenyl group. For this compound, this could involve:

Modification of the phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the phenyl ring to explore their effect on activity and properties.

Modification of the methyl group: Replacing the methyl group with other alkyl or functional groups to probe the steric and electronic requirements at this position.

The following table outlines common scaffold hopping and lead optimization strategies applicable to pyrazole derivatives.

| Strategy | Description | Example Application | Reference |

| Scaffold Hopping | Replacing the core pyrazole scaffold with a different ring system while maintaining key pharmacophoric features. | Replacing a pyrimidine (B1678525) core with a pyrazole core to improve physicochemical properties. | acs.orgnih.gov |

| Substituent Modification | Systematically altering the substituents on the pyrazole and phenyl rings to improve potency and selectivity. | Introducing sulfonamide groups to the phenyl ring of pyrazole derivatives to enhance COX-2 inhibitory activity. | semanticscholar.orgresearchgate.net |

| Bioisosteric Replacement | Replacing a functional group with another group that has similar physical or chemical properties to enhance a desired property. | Replacing a carboxylic acid group with a tetrazole group to improve metabolic stability and oral bioavailability. |

In Silico Assessment of Pharmacokinetic Properties and Drug-Likeness

In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as drug-likeness, is a critical step in the early stages of drug discovery. semanticscholar.orgnih.govnih.gov These computational predictions help to identify compounds with a higher probability of success in clinical trials by flagging potential liabilities early on.

For this compound, various in silico tools can be used to predict its pharmacokinetic profile and drug-likeness. These tools employ algorithms that are trained on large datasets of experimental data.

Drug-Likeness: Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. A common approach to assess drug-likeness is to use rules such as Lipinski's Rule of Five. nih.gov This rule states that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

ADMET Properties: A variety of computational models are available to predict specific ADMET properties. For pyrazole derivatives, these predictions can provide valuable insights into their potential as drug candidates. semanticscholar.orgnih.govnih.gov

The following table provides a hypothetical in silico ADMET and drug-likeness profile for this compound based on general properties of similar pyrazole derivatives.

| Property | Predicted Value/Characteristic | Implication | Reference |

| Molecular Weight | ~187.24 g/mol | Compliant with Lipinski's Rule of Five. | nih.gov |

| logP | Moderate | Suggests good balance between solubility and permeability. | nih.gov |

| Hydrogen Bond Donors | 1 (from the amino group) | Compliant with Lipinski's Rule of Five. | nih.gov |

| Hydrogen Bond Acceptors | 2 (from the pyrazole nitrogens) | Compliant with Lipinski's Rule of Five. | nih.gov |

| Aqueous Solubility | Moderate | Important for absorption and formulation. | semanticscholar.org |

| Intestinal Absorption | Likely to be well-absorbed | A key factor for oral bioavailability. | semanticscholar.org |

| Blood-Brain Barrier Penetration | Possible | Depends on specific physicochemical properties. | acs.orgnih.gov |

| CYP450 Inhibition | Potential for inhibition of certain isoforms | Important for assessing drug-drug interaction potential. | |

| Toxicity Risk | Low to moderate | In silico predictions can highlight potential toxicophores. | nih.gov |

Research Landscape and Applications

Classical Organic Synthetic Approaches

Classical synthetic strategies for pyrazole derivatives are well-established, primarily involving cyclization reactions to form the heterocyclic ring and subsequent functional group manipulations to achieve the desired substitution pattern.

Cyclization Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring is the cornerstone of synthesizing compounds like this compound. This is typically achieved through the reaction of a C3-dielectrophilic component with a hydrazine (B178648) derivative, which provides the two adjacent nitrogen atoms required for the heterocyclic core.

The condensation of hydrazines with 1,3-dielectrophilic compounds is the most prevalent and traditional method for constructing the pyrazole ring, often referred to as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This reaction involves the cyclocondensation of a hydrazine, such as phenylhydrazine (B124118), with a three-carbon component bearing electrophilic centers at the 1 and 3 positions. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org The use of unsymmetrical hydrazines can sometimes lead to the formation of regioisomers. beilstein-journals.org Various catalysts and reaction conditions have been developed to improve yields and regioselectivity, including the use of catalysts like Amberlyst-70, which allows for an environmentally friendly synthesis in aqueous media at room temperature. mdpi.com

Table 1: Examples of Hydrazine Condensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dielectrophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenylhydrazine | 1,3-Diketones | N,N-dimethylacetamide, room temp | 1-Aryl-3,5-substituted pyrazoles | organic-chemistry.org |

| Sulfonyl hydrazides | 1,3-Diketones | NaCoMo inorganic framework | Substituted pyrazoles | mdpi.com |

| Hydrazines/Hydrazides | 1,3-Diketones | Amberlyst-70, water, room temp | Pyrazole derivatives | mdpi.com |

1,3-Diketones are the most common precursors for pyrazole synthesis via hydrazine condensation. acs.orgacs.orgnih.gov A significant advancement in this area is the one-pot synthesis where 1,3-diketones are generated in situ from readily available ketones and acid chlorides. mdpi.comacs.orgacs.orgnih.govorganic-chemistry.org This method is rapid, general, and chemoselective, tolerating a wide range of functional groups that might not survive traditional multi-step procedures. acs.orgacs.org The in situ generated diketone is immediately treated with a hydrazine to form the pyrazole, which avoids the often cumbersome purification of the diketone intermediate. acs.orgnih.gov Besides 1,3-diketones, other analogs like β-ketoesters, α,β-unsaturated ketones, and α,β-alkynic aldehydes can also serve as the three-carbon precursor for the pyrazole ring. beilstein-journals.orgnih.govmdpi.com

Table 2: Precursors for Pyrazole Ring Synthesis

| Precursor Class | Description | Example Reactants | Resulting Pyrazole | Reference |

|---|---|---|---|---|

| 1,3-Diketones | In situ generation from ketones and acid chlorides, followed by condensation with hydrazine. | Ketones, Acid Chlorides, Hydrazine | Polysubstituted pyrazoles | mdpi.comacs.orgorganic-chemistry.org |

| β-Ketoesters | Reacts with hydrazines to form pyrazolones, which can be further functionalized. | Ethyl acetoacetate (B1235776), Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5-ol | mdpi.comresearchgate.net |

| α,β-Unsaturated Ketones | Condensation with hydrazines typically yields pyrazolines, which are then oxidized to pyrazoles. | Chalcones, Hydrazines | 3,5-Diaryl-1H-pyrazoles | nih.govmdpi.com |

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like pyrazole derivatives in a single step, adhering to the principles of pot, atom, and step economy. mdpi.com These reactions involve combining three or more starting materials in a one-pot fashion to generate a product that contains portions of all the initial reactants. beilstein-journals.orgmdpi.com For pyrazole synthesis, MCRs often involve the reaction of an aldehyde, a source of active methylene (B1212753) (like malononitrile (B47326) or a β-ketoester), and a hydrazine. rsc.org These strategies can lead to highly substituted pyrazoles and fused pyrazole systems, such as pyrano[2,3-c]pyrazoles. beilstein-journals.orgmdpi.com Various catalysts, including organic catalysts like sodium gluconate or taurine, and even solvent-free conditions, have been employed to promote these reactions. rsc.org

A notable three-component reaction involves aldehydes, 1,3-dicarbonyls, and diazo compounds, proceeding through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization. organic-chemistry.org Another approach utilizes the reaction of aryl glyoxals, aryl thioamides, and pyrazolones in a hydrogen bond-donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to create pyrazole-linked thiazoles. acs.org

Table 3: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, Malononitrile, Phenylhydrazine | Vinyl alcohol (solid phase), solvent-free | 5-Amino pyrazole derivatives | rsc.org |

| Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate (B1144303) | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

| Enaminones, Hydrazine hydrochloride, Internal alkynes | Rhodium catalyst | Fused tricyclic pyrazoles | rsc.org |

Functional Group Interconversions on the Pyrazole Ring

Once the pyrazole core is established, functional group interconversions are often necessary to arrive at the final target molecule. This can involve modifying substituents at various positions on the ring.

Introducing an amino group at the C3 position of the pyrazole ring is a key step for synthesizing 3-aminopyrazoles. tandfonline.com Several strategies exist to achieve this transformation. tandfonline.comresearchgate.net

One direct method involves the cyclization reaction of a precursor containing a cyano group with a hydrazine. For instance, the reaction of hydrazine hydrate with molecules containing a cyano group can directly yield an unsubstituted amino group at the 3-position of the pyrazole. tandfonline.comresearchgate.net

Another common approach is the transformation of a pre-existing functional group at the C3 position. This can be achieved by:

Reduction of a Nitro Group: Introducing a nitro group at the 3-position and subsequently reducing it to an amino group. tandfonline.comresearchgate.net

From a Carboxyl Group: Placing a carboxyl group at the 3-position, which can then be converted to an amino group through reactions like the Curtius or Hofmann rearrangement. tandfonline.comresearchgate.net

Nucleophilic Substitution of a Halogen: Activating the 3-position with a halogen atom (e.g., chlorine or bromine) and then displacing it with an amine or ammonia. tandfonline.comresearchgate.net

These methods provide versatile routes to 3-aminopyrazoles, which are valuable building blocks for pharmaceuticals and other functional materials due to the hydrogen bonding capabilities of the amino group. tandfonline.com

Alkylation and Arylation at Nitrogen (N1) and Carbon (C4) Positions

The functionalization of the pyrazole core at the N1 and C4 positions through alkylation and arylation reactions is a key strategy for creating a diverse range of derivatives. Regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles have been achieved using potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) researchgate.net. The regioselectivity of these reactions can often be justified by Density Functional Theory (DFT) calculations researchgate.net.

Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation of pyrazoles. For instance, the Pd/AdBrettPhos catalyst system has been successfully employed for the C-N cross-coupling between primary amides and five-membered heterocyclic bromides, providing efficient access to N-arylated pyrazoles mit.edu. Similarly, a palladium-catalyzed C-H arylation of functionalized pyrazoles using a chiral phosphorus ligand has been reported to produce ortho-substituted heterobiaryls with good yields and high enantioselectivities thieme-connect.com. This highlights a method where a deuterated ligand can provide superior enantiomeric excess compared to its non-deuterated counterpart thieme-connect.com.

The N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes, catalyzed by palladium, offers a route to N-alkyl pyrazoles with high atom economy, broad substrate scope, and excellent regioselectivity and stereoselectivity acs.org. Mechanistic studies suggest that an in situ-generated Pd-H species facilitates the ring opening of the cyclopropanes acs.org.

Table 1: Examples of Alkylation and Arylation Reactions on the Pyrazole Ring

| Reaction Type | Catalyst/Reagents | Position(s) Functionalized | Product Type | Reference(s) |

|---|---|---|---|---|

| N-Alkylation/Arylation | K₂CO₃/DMSO | N1 | N-Alkyl/Aryl pyrazoles | researchgate.net |

| N-Arylation | Pd/AdBrettPhos | N1 | N-Aryl pyrazoles | mit.edu |

| C-H Arylation | Palladium/Chiral Ligand | C4 | ortho-Substituted heterobiaryls | thieme-connect.com |

| N-Allylic Alkylation | Pd(PPh₃)₄/Bipyridine | N1 | N-Alkyl pyrazoles | acs.org |

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques that offer significant advantages over classical methods, including reduced reaction times, increased yields, and improved environmental profiles.

Microwave-assisted organic synthesis has emerged as a highly efficient method for the preparation of pyrazole derivatives. This technique significantly reduces reaction times while maintaining moderate temperatures, leading to high yields of pure products with fewer side products rsc.orgacs.org. For example, the synthesis of dihydro-pyrazoles from substituted dibenzalacetones and phenylhydrazines can be achieved under microwave irradiation in 15–70 minutes at 75 °C mdpi.com. Similarly, the synthesis of 3,5-disubstituted-1H-pyrazoles via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been successfully performed under microwave irradiation in solvent-free conditions, resulting in high yields and short reaction times mdpi.com.

Solvent-free reaction conditions and the principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. One-pot, multicomponent reactions are particularly attractive in this regard. The synthesis of pyrano[2,3-c]pyrazoles, for instance, can be achieved through a catalyst-free multicomponent reaction involving ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile in water, facilitated by ultrasonic irradiation rsc.org. Another green approach involves the use of a reusable ionic liquid catalyst in a solvent-free synthesis of pyrano[2,3-c]pyrazole derivatives, which offers high yields in a short reaction time jetir.org. The use of water as a green solvent, often in combination with catalysts like nano-ZnO or under ultrasonic irradiation, provides an environmentally benign route to various pyrazole derivatives mdpi.comresearchgate.netthieme-connect.com.

Catalysis plays a pivotal role in the synthesis of pyrazoles, with palladium-catalyzed reactions being particularly prominent. These methods offer efficient and selective ways to form C-C and C-N bonds. Palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles, facilitated by a bulky biarylphosphine ligand, allows for the preparation of a broad scope of aminopyrazoles in moderate to excellent yields under mild conditions mit.edu. Furthermore, palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones provide an alternative route to polysubstituted pyrazoles dntb.gov.ua. The development of novel pyrazolyl analogues of common phosphine (B1218219) ligands, such as DPEphos and Xantphos, further expands the toolkit for palladium-catalyzed transformations mdpi.com.

Table 2: Comparison of Advanced Synthetic Techniques for Pyrazole Derivatives

| Technique | Key Advantages | Example Application | Reference(s) |

|---|---|---|---|

| Microwave-Assisted | Rapid reaction times, high yields, product purity | Synthesis of dihydro-pyrazoles | acs.orgmdpi.com |

| Solvent-Free/Green | Reduced waste, environmental friendliness, operational simplicity | One-pot synthesis of pyrano[2,3-c]pyrazoles | rsc.orgjetir.org |

| Palladium-Catalyzed | High efficiency, selectivity, broad scope | C-N cross-coupling for N-arylation | mit.edu |

Precursor and Intermediate Chemistry in Pyrazole Synthesis

The judicious choice of precursors and the understanding of intermediate chemistry are fundamental to the successful synthesis of pyrazole derivatives.

Pyrazole-4-carbaldehydes are versatile intermediates in pyrazole chemistry, serving as building blocks for a variety of more complex molecules tandfonline.comresearchgate.net. The Vilsmeier-Haack reaction is a primary method for synthesizing pyrazole-4-carbaldehydes from the corresponding hydrazones researchgate.netchemmethod.comresearchgate.net. These aldehydes can then undergo a range of transformations, including condensation reactions and further cyclizations, to yield diverse pyrazole-containing scaffolds chemmethod.comumich.edu. For instance, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are key precursors for various biologically active compounds researchgate.net.

Ethyl acetoacetate is another cornerstone precursor in pyrazole synthesis, most notably in the Knorr pyrazole synthesis, which involves its reaction with a hydrazine hilarispublisher.comorientjchem.org. This reaction is a classical and widely used method for preparing pyrazolones, which can be further functionalized. For example, the reaction of phenylhydrazine with ethyl acetoacetate yields 3-methyl-1-phenyl-5-pyrazolone researchgate.net. This intermediate can then be used in multicomponent reactions, such as the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) by reacting it with various benzaldehydes nih.govnih.gov. The use of nano-ZnO as a catalyst in the condensation of phenylhydrazine with ethyl acetoacetate represents an environmentally friendly approach to 3-methyl-1-phenyl-1H-pyrazol-5-ol mdpi.com.

Table 3: Key Precursors in Pyrazole Synthesis

| Precursor | Synthetic Utility | Resulting Intermediate/Product | Reference(s) |

|---|---|---|---|

| Hydrazones | Vilsmeier-Haack reaction | Pyrazole-4-carbaldehydes | researchgate.netchemmethod.com |

| Pyrazole-4-carbaldehydes | Condensation, cyclization | Diverse pyrazole derivatives | tandfonline.comumich.edu |

| Ethyl Acetoacetate | Knorr pyrazole synthesis | Pyrazolones | hilarispublisher.comorientjchem.orgresearchgate.net |

| 3-Methyl-1-phenyl-5-pyrazolone | Multicomponent reactions | bis(pyrazolyl)methanes | nih.govnih.gov |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the quest for more efficient, cost-effective, and environmentally friendly methods remains a priority. ias.ac.in Traditional methods often involve the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. mdpi.com Future research will likely focus on several key areas to innovate the synthesis of 4-methyl-1-phenyl-1H-pyrazol-3-amine and its analogs.

One promising avenue is the development of one-pot, multi-component reactions (MCRs) . tandfonline.com These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. ias.ac.in Researchers are exploring novel catalysts, including metal-oxo-clusters and molecular iodine, to facilitate these complex transformations and generate diverse pyrazole libraries with high yields. mdpi.com

Another area of intense interest is the application of green chemistry principles . This includes the use of ultrasound or microwave-assisted synthesis to reduce reaction times and energy consumption. ias.ac.in Furthermore, the development of reactions in aqueous media or under solvent-free conditions is a critical goal to minimize the environmental impact of chemical synthesis. ias.ac.in The exploration of flow chemistry, where reactants are continuously pumped through a reactor, also presents an opportunity for safer, more scalable, and highly controlled production of pyrazole derivatives.

| Synthetic Strategy | Potential Advantages | Future Research Focus |

| Multi-Component Reactions (MCRs) | High efficiency, reduced waste, operational simplicity. | Discovery of novel, highly efficient catalysts. |

| Green Chemistry Approaches | Reduced energy consumption, minimal environmental impact. | Microwave/ultrasound-assisted synthesis, solvent-free conditions. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

| Novel Catalytic Systems | Improved yields, higher selectivity, milder reaction conditions. | Use of heterogeneous catalysts for easy separation and reuse. |

Identification of New Biological Targets

The pyrazole scaffold is known to interact with a wide array of biological targets, including kinases, cyclooxygenases (COX), and various receptors, leading to anticancer, anti-inflammatory, and antimicrobial activities, among others. nih.govnih.govfrontiersin.org For this compound and its derivatives, a key future direction is the systematic exploration and identification of entirely new biological targets to unlock novel therapeutic applications.

High-throughput screening (HTS) of diverse libraries of aminopyrazole derivatives against large panels of enzymes and cell-based assays will be crucial. This can uncover unexpected activities and provide starting points for new drug discovery programs. Furthermore, chemoproteomics , a powerful technique that uses chemical probes to identify the protein targets of a small molecule in a complex biological system, offers a direct path to discovering novel binding partners.

Genetic approaches, such as CRISPR-Cas9 screening , can also be employed to identify genes that, when knocked out, confer resistance or sensitivity to a given pyrazole compound. This can help elucidate the compound's mechanism of action and pinpoint its molecular target. The 3-aminopyrazole (B16455) and 5-aminopyrazole frameworks are particularly advantageous for providing useful ligands for various enzymes and receptors. nih.gov

| Approach | Description | Potential Outcome |

| High-Throughput Screening (HTS) | Rapidly testing a large number of compounds against biological targets. | Identification of initial "hits" for new therapeutic areas. |

| Chemoproteomics | Using chemical probes to map small molecule-protein interactions in living systems. | Direct identification of novel protein targets and off-targets. |

| Genetic Screening (e.g., CRISPR) | Identifying genes that modulate cellular response to a compound. | Uncovering mechanisms of action and validating biological targets. |

| Phenotypic Screening | Screening compounds based on observable changes in cells or organisms. | Discovering compounds with desired effects without a preconceived target. |

Development of Advanced Pharmacological Probes

Beyond being therapeutic candidates themselves, derivatives of this compound can be engineered into sophisticated pharmacological probes . These specialized molecules are indispensable tools for basic research, enabling scientists to study the function and regulation of biological targets with high precision.

Future work will involve the rational design of probes that are not only potent but also highly selective for their intended target to avoid confounding off-target effects. This can be achieved by modifying the core structure to optimize binding interactions.

Key developments will include:

Photoaffinity Probes: Incorporating a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target.

Fluorescent Probes: Attaching a fluorescent dye to the pyrazole scaffold to visualize the location and dynamics of the target protein within cells using advanced microscopy techniques.

Biotinylated Probes: Adding a biotin (B1667282) tag to facilitate the isolation and purification of the target protein and its associated binding partners from cell lysates for further analysis.

These advanced probes will be instrumental in validating new targets, elucidating complex biological pathways, and providing a deeper understanding of the molecular mechanisms underlying disease.

Integration of In Silico and Experimental Approaches for Drug Discovery

The synergy between computational (in silico) and experimental methods is revolutionizing drug discovery. tandfonline.comnih.gov This integrated approach is particularly valuable for exploring the vast chemical space of pyrazole derivatives in a more efficient and cost-effective manner. nih.govresearchgate.net

Future research will increasingly rely on computational tools for:

Molecular Docking and Virtual Screening: Predicting how newly designed derivatives of this compound will bind to the three-dimensional structures of known or predicted protein targets. nih.gov This allows for the prioritization of compounds for synthesis and testing.

Molecular Dynamics (MD) Simulations: Simulating the movement and interaction of the compound with its target protein over time, providing insights into the stability of the binding and the key interactions that drive affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of pyrazole derivatives with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds.

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new designs before they are synthesized, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process.

This "fail early, fail cheap" paradigm, driven by the tight integration of predictive computational modeling and focused experimental validation, will be essential for accelerating the journey of novel pyrazole-based compounds from the laboratory to the clinic. tandfonline.comnih.gov

Q & A

Q. What are the common synthetic routes for 4-methyl-1-phenyl-1H-pyrazol-3-amine derivatives in academic research?

Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.87 ppm in pyridinyl derivatives) and carbon frameworks .

- HRMS : Validates molecular weight (e.g., [M+H]+ = 215 for N-cyclopropyl derivatives) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., C–C = 1.35–1.48 Å) and confirms stereochemistry. SHELXL is widely used for refinement .

Q. What in vitro biological assays have been applied to evaluate pyrazol-3-amine derivatives?

Methodological Answer:

- Antibacterial screening : Gram-positive/negative bacterial strains (e.g., Staphylococcus aureus) are tested via disc diffusion or MIC assays. Derivatives with electron-withdrawing substituents (e.g., halogens) show enhanced activity .

- Anticancer assays : Compounds are screened against cancer cell lines (e.g., MCF-7) using MTT assays. Methoxy and fluorophenyl groups improve cytotoxicity .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disordered solvents, twinning) be addressed for pyrazol-3-amine derivatives?

Methodological Answer:

- SHELXL refinement : Use

TWINandBASFcommands to model twinned data. For disordered solvents, applyPARTandFREEconstraints . - Validation tools : Employ Rint and GooF metrics to assess refinement quality. Data-to-parameter ratios >15:1 are ideal .

Example : The crystal structure of 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine was refined to Rfactor = 0.031 using SHELXL-2018 .

Q. How do hydrogen-bonding networks influence the supramolecular assembly of pyrazol-3-amine derivatives?

Methodological Answer:

Q. What strategies resolve contradictions between computational (DFT) and experimental (XRD) data for pyrazol-3-amine derivatives?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies optimize pyrazol-3-amine derivatives for enhanced bioactivity?

Methodological Answer:

- Substituent effects :

Q. What are best practices for handling air-sensitive intermediates in pyrazol-3-amine synthesis?

Methodological Answer:

- Schlenk techniques : Conduct reactions under argon/nitrogen using flame-dried glassware.

- Quenching protocols : Add intermediates to degassed solvents (e.g., THF) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.